molecular formula C12H19F2NO5 B15146067 1-Tert-butyl 2-methyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate

1-Tert-butyl 2-methyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate

Cat. No.: B15146067
M. Wt: 295.28 g/mol
InChI Key: YMBKIBFMXIQAEU-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate is an organic compound with the molecular formula C₁₂H₁₉F₂NO₅ and a molecular weight of 295.28 g/mol . This compound is part of the pyrrolidine family and is characterized by the presence of a difluoromethoxy group attached to the pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-methyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate typically involves a Cu-catalyzed difluoromethylation of alcohols using 2,2-difluoro-2-(fluorosulfonyl)acetic acid . This method is scalable and has been optimized for industrial production. The reaction conditions include the use of copper catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound involves the optimization and scale-up of the synthetic route mentioned above. The process has been scaled up to produce multikilogram quantities, ensuring consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 2-methyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

1-Tert-butyl 2-methyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in its reactivity and interactions. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tert-butyl 2-methyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO5/c1-12(2,3)20-11(17)15-6-7(19-10(13)14)5-8(15)9(16)18-4/h7-8,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBKIBFMXIQAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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